molecular formula C20H15N5OS B2746735 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 1206987-85-0

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Cat. No.: B2746735
CAS No.: 1206987-85-0
M. Wt: 373.43
InChI Key: HUGHTLZJRZUWFZ-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that features both benzimidazole and imidazothiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and imidazothiazole intermediates. These intermediates are then coupled through a series of reactions involving acylation and cyclization.

  • Preparation of Benzimidazole Intermediate

      Starting Material: o-phenylenediamine

      Reagent: Formic acid

      Conditions: Reflux

      Reaction: o-phenylenediamine is reacted with formic acid to form benzimidazole.

  • Preparation of Imidazothiazole Intermediate

      Starting Material: 2-aminothiazole

      Reagent: α-bromoacetophenone

      Conditions: Base-catalyzed

      Reaction: 2-aminothiazole is reacted with α-bromoacetophenone to form imidazothiazole.

  • Coupling Reaction

      Reagents: Benzimidazole, imidazothiazole, acetic anhydride

      Conditions: Acidic or basic medium

      Reaction: The benzimidazole and imidazothiazole intermediates are coupled using acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Mild to moderate temperatures

      Products: Oxidized derivatives of the compound

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Low temperatures

      Products: Reduced derivatives, such as amines

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives with different functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its antimicrobial properties.
    • Studied for its potential as an enzyme inhibitor.
  • Medicine

    • Explored as a potential anticancer agent.
    • Evaluated for its anti-inflammatory and analgesic properties.
  • Industry

    • Used in the development of new materials with specific properties.
    • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Molecular Targets and Pathways

    Enzymes: Inhibition of kinases and proteases.

    Receptors: Binding to G-protein coupled receptors (GPCRs).

    Pathways: Interference with signal transduction pathways, such as the MAPK/ERK pathway.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole Derivatives

    • Examples: Albendazole, Mebendazole
    • Similarities: Both contain the benzimidazole moiety.
    • Differences: Different substituents and biological activities.
  • Imidazothiazole Derivatives

    • Examples: Levamisole, Tetramisole
    • Similarities: Both contain the imidazothiazole moiety.
    • Differences: Different substituents and biological activities.

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is unique due to its combination of benzimidazole and imidazothiazole moieties. This dual structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS/c26-19(12-25-13-21-16-3-1-2-4-18(16)25)22-15-7-5-14(6-8-15)17-11-24-9-10-27-20(24)23-17/h1-11,13H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGHTLZJRZUWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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